molecular formula C26H24N2O2 B2662404 (2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327179-47-4

(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2662404
CAS No.: 1327179-47-4
M. Wt: 396.49
InChI Key: ZGLAPKZDAGFWEI-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C26H24N2O2 and a molecular weight of 396.5 g/mol . It belongs to a class of compounds known as N-phenyl-2H-chromene-3-carboxamides. While the specific research profile of this exact compound is still being characterized, its structural analogs have been identified as a promising class of molecules in scientific research. Notably, closely related derivatives have been designed, synthesized, and evaluated for their potential as radiation countermeasures . Studies on these similar compounds have shown they can accelerate the recovery of peripheral blood cells in irradiated mice and alleviate damage to organs such as the small intestine, spleen, and thymus . The radioprotective mechanism of the lead analog (B5) in this family is associated with the downregulation of pro-apoptosis protein p53, upregulation of anti-apoptosis protein Bcl-2, and is believed to operate through the Wnt and MAPK signaling pathways . Furthermore, the core 2-imino-2H-chromene-3-carboxamide structure is recognized as a perspective compound for use in the pharmaceutical industry . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(3-propan-2-ylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17(2)19-11-8-12-21(15-19)27-26-22(16-20-10-5-7-14-24(20)30-26)25(29)28-23-13-6-4-9-18(23)3/h4-17H,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLAPKZDAGFWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the chromene core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromene ring.

    Introduction of the imino group: The imino group is introduced through a condensation reaction between an amine and an aldehyde or ketone.

    Attachment of the carboxamide group: This step involves the reaction of the chromene derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the anticancer potential of chromene derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of chromenes have been evaluated for their cytotoxicity against human tumor cells using assays like MTT, revealing significant growth inhibition at low concentrations (IC50 values) .

Key Findings :

  • Compounds structurally related to chromenes demonstrated potent antitumor activity, with modifications leading to enhanced efficacy against specific cancer types.
  • The incorporation of halogens in certain positions has been linked to increased cytotoxicity .

Anti-inflammatory and Antioxidant Properties

Chromene derivatives have also been investigated for their anti-inflammatory and antioxidant properties. These compounds can modulate inflammatory pathways and reduce oxidative stress, making them candidates for treating conditions such as arthritis and cardiovascular diseases .

Synthesis of Functionalized Chromenes

The synthesis of (2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide involves various synthetic routes that allow the introduction of functional groups to enhance biological activity. Techniques such as cyclization reactions and condensation methods are commonly employed to create these complex structures .

Example Synthetic Pathway :

  • Starting Materials : Aromatic aldehydes and amines.
  • Reagents : Use of catalysts like piperidine in ethanolic solutions.
  • Conditions : Controlled temperature and reaction time to optimize yield.

Anticancer Activity Assessment

A study conducted on a series of chromene derivatives demonstrated that specific substitutions significantly enhanced their anticancer activity against lung cancer cell lines (NCI-H23). The study utilized in vitro assays to determine IC50 values, with some compounds showing greater efficacy than established chemotherapeutics like doxorubicin .

Exploration of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of chromene derivatives, where compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a marked reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of (2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Substituent Variations on the Phenyl Rings
  • (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS: 400878-30-0) Substituents: Methoxy groups at the 2-position (carboxamide phenyl) and 3-position (imino phenyl). Impact: Methoxy groups enhance electron-donating effects and solubility compared to the methyl and isopropyl groups in the target compound. This may influence pharmacokinetic properties, such as membrane permeability .
  • (2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide Substituents: A thiazolyl group replaces the 2-methylphenyl on the carboxamide.
  • 2-Imino-N-phenyl-2H-chromene-3-carboxamide Substituents: Unsubstituted phenyl groups on both carboxamide and imino moieties. Impact: Simpler structure with fewer steric hindrances, making it a versatile precursor for synthesizing fused heterocycles like pyrazoles, tetrazoles, and pyrimidines .
2.1.2. Chlorophenyl Derivatives
  • N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Substituents: Chlorine atoms on the benzylidene and phenyl groups. Impact: Chlorine’s electron-withdrawing nature may increase metabolic stability but reduce solubility compared to alkyl or methoxy substituents .

Biological Activity

The compound (2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a member of the 2H-chromene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 348.44 g/mol

Biological Activity Overview

The biological activity of 2H-chromenes, including our compound of interest, has been extensively studied. Notably, these compounds exhibit various pharmacological properties:

  • Anticancer Activity : Several studies have indicated that 2H-chromenes can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization. This leads to G2/M phase cell cycle arrest and subsequent cell death through caspase activation .
  • Antimicrobial Properties : The antimicrobial activity of chromene derivatives has been documented, with some compounds showing significant effectiveness against a range of bacterial strains .
  • Antidiabetic Effects : Certain 2H-chromenes have demonstrated potential in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .
  • Anticholinesterase Activity : Compounds within this class have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase, thus increasing acetylcholine levels in the brain .

The mechanisms underlying the biological activities of this compound include:

  • Microtubule Disruption : Similar to other chromenes, this compound may bind to tubulin, preventing its polymerization and leading to disrupted mitotic spindle formation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that chromene derivatives can induce oxidative stress in cancer cells, promoting apoptosis through ROS-mediated pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Anticancer Studies : A study published in Frontiers in Chemistry demonstrated that certain 4H-chromene derivatives inhibited cancer cell proliferation and induced apoptosis via caspase activation .
    CompoundIC50 (µM)Mechanism
    4H-Chromene Derivative A15Tubulin inhibition
    4H-Chromene Derivative B20ROS generation
  • Antimicrobial Efficacy : Research indicated that various substituted chromenes exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Antidiabetic Activity : A recent study found that chromene derivatives improved glucose uptake in insulin-resistant cells, suggesting their potential role in diabetes management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.